1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine
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Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine is an organic compound with the molecular formula C11H15ClFN3O and a molecular weight of 259.71 . This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a furylmethyl group attached to a methanamine moiety . It is a relatively new compound, and detailed information about its properties and applications is still being explored.
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the fluoroethyl group: The pyrazole ring can be alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the furylmethyl group: This step involves the reaction of the fluoroethyl-substituted pyrazole with furfural in the presence of a reducing agent like sodium borohydride to form the final product.
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound could be explored for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine is not well-understood due to the limited research available. it is likely that the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved in its mechanism of action would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine can be compared with other similar compounds, such as:
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine: This compound has a similar pyrazole ring structure but differs in the substitution pattern and the presence of a pyrrole ring instead of a furyl ring.
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-methoxybenzyl)methanamine: This compound features a methoxybenzyl group instead of a furylmethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C11H15ClFN3O |
---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3O.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H |
InChI Key |
ALPUASRLRVTKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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